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Compound of Interest

Compound Name: 2-Fluoro-5-iodo-4-methylpyridine

CAS No.: 1184913-75-4

Cat. No.: B1461707

Get Quote

Executive Summary: The Orthogonal Scaffold
2-Fluoro-5-iodo-4-methylpyridine (CAS: 1184913-75-4) is a high-value heterocyclic building

block designed for orthogonal functionalization. In modern drug discovery, "orthogonality" refers

to the ability to selectively react one part of a molecule without disturbing another. This

compound exemplifies this principle:

The C5-Iodo Position: A "soft" electrophile primed for Palladium-catalyzed cross-coupling

(Suzuki-Miyaura, Sonogashira, Heck). It reacts under non-nucleophilic conditions.

The C2-Fluoro Position: A "hard" electrophile activated for Nucleophilic Aromatic Substitution

(

). It reacts with amines, thiols, and alkoxides.

The C4-Methyl Group: Provides steric modulation and a handle for metabolic stability,

blocking the C4 position from unwanted metabolic oxidation.
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This guide provides a comprehensive technical analysis of this compound, detailing its

synthesis, divergent reactivity, and handling protocols for medicinal chemistry applications.

Chemical Profile & Properties[1][2][3][4][5][6][7]
Property Data

IUPAC Name 2-Fluoro-5-iodo-4-methylpyridine

CAS Number 1184913-75-4

Molecular Formula

Molecular Weight 237.01 g/mol

Appearance White to off-white crystalline solid

Melting Point ~35–45 °C (Low-melting solid)

Solubility
Soluble in DCM, EtOAc, MeOH, DMSO;

Insoluble in water

Storage
2–8 °C, Inert atmosphere (Argon/Nitrogen),

Light-sensitive

Synthetic Strategy: The "Amino-First" Route
Direct iodination of 2-fluoro-4-methylpyridine is often low-yielding due to the deactivating nature

of the fluorine atom. The industry-standard approach utilizes an "Amino-First" strategy, where

the amino group directs regioselectivity before being converted to the fluorine.

Mechanism & Regioselectivity
Step 1: Iodination. We start with 2-amino-4-methylpyridine. The amino group (

) is a strong electron donor that activates the ring. The C5 position is para to the amino group
and beta to the nitrogen, making it the most nucleophilic site on the ring. Electrophilic
iodination (using NIS) occurs exclusively at C5.

Step 2: Diazotization-Fluorination. The C2-amino group is converted to a diazonium salt (
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), which is a superb leaving group. Displacement by fluoride (using

or

) yields the final product.

Synthesis Workflow Diagram

2-Amino-4-methylpyridine
(CAS 695-34-1)

Intermediate:
2-Amino-5-iodo-4-methylpyridine

NIS, MeCN
(Electrophilic Subst.)

Target:
2-Fluoro-5-iodo-4-methylpyridine

(CAS 1184913-75-4)

1. NaNO2, HF-Pyridine
2. Thermal Decomp.

Click to download full resolution via product page

Figure 1: The regioselective "Amino-First" synthesis route ensures high purity by leveraging the

para-directing power of the amino group.

Divergent Reactivity: The Core Utility
The power of 2-Fluoro-5-iodo-4-methylpyridine lies in its ability to undergo two distinct types

of bond-forming reactions that do not interfere with each other.

Path A: C5-Selective Cross-Coupling (Suzuki-Miyaura)
Reactivity: The C-I bond is weak and undergoes oxidative addition with Pd(0) rapidly.

Selectivity: The C-F bond is inert to Pd(0) under standard conditions. This allows you to

install an aryl or heteroaryl group at C5 while keeping the C2-F "warhead" intact for a later

step.

Path B: C2-Selective Nucleophilic Substitution ( )
Reactivity: The C2 position is electron-deficient due to the adjacent Nitrogen and the

electronegative Fluorine.

Selectivity: Nucleophiles (amines, alkoxides) attack C2. The C5-Iodo group is generally

stable to these conditions, provided no transition metal catalyst is present.

Reactivity Map
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2-Fluoro-5-iodo-4-methylpyridine

Product A (Biaryl):
2-Fluoro-4-methyl-5-arylpyridine

Path A: Suzuki Coupling
(R-B(OH)2, Pd(dppf)Cl2, K2CO3)

Product B (Amine):
2-Amino-5-iodo-4-methylpyridine deriv.

Path B: SNAr Substitution
(R-NH2, DIPEA, DMSO, Heat)

Click to download full resolution via product page

Figure 2: Divergent reaction pathways allow for modular library synthesis. Path A is typically

performed first to preserve the sensitive C-F bond for the final step.

Experimental Protocols
Protocol A: C5-Selective Suzuki Coupling
Use this protocol to attach an aryl group at C5 while retaining the C2-Fluorine.

Reagents:

Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

Boronic Acid:

(1.1 equiv)

Catalyst:

(0.05 equiv)

Base:

(2.0 equiv)

Solvent: 1,4-Dioxane / Water (4:1)

Procedure:
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Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.

Degas: Seal the vial and purge with Argon for 5 minutes. Add degassed solvents via syringe.

Reaction: Heat to 80 °C for 4–6 hours. Note: Do not exceed 100 °C to avoid hydrolysis of the

C2-F bond.

Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

and concentrate.

Purification: Flash chromatography (Hexane/EtOAc). The product will be the 2-Fluoro-5-aryl-

4-methylpyridine.

Protocol B: C2-Selective with Amines
Use this protocol to displace the fluorine with an amine.

Reagents:

Substrate: 2-Fluoro-5-iodo-4-methylpyridine (1.0 equiv)

Nucleophile: Primary or Secondary Amine (1.2 equiv)

Base: DIPEA (Hunig's Base) (2.0 equiv)

Solvent: DMSO or NMP (anhydrous)

Procedure:

Setup: Dissolve substrate and DIPEA in DMSO.

Addition: Add the amine slowly.

Reaction: Heat to 100–120 °C. Note: The 4-Methyl group provides slight steric hindrance, so

higher temperatures than unsubstituted 2-fluoropyridine may be required.

Monitoring: Monitor by LCMS. The Fluorine (MW 19) is lost, and the Amine is added.
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Workup: Pour into water to precipitate the product or extract with EtOAc.

Safety & Handling
Fluorine Safety: If synthesizing via the HF-pyridine route, extreme caution is required. HF is

a contact poison that penetrates tissue and decalcifies bone. Use Calcium Gluconate gel as

a first-aid measure.

Skin Sensitization: Halogenated pyridines can be potent skin sensitizers. Always handle in a

fume hood with nitrile gloves.

Storage: The C-I bond is light-sensitive. Store in amber vials.

References
Chemical Identity & CAS:2-Fluoro-5-iodo-4-methylpyridine.[1][2] CAS No. 1184913-75-4.

[3][1][2][4] BLD Pharm / Sigma-Aldrich Catalog Data.

Synthesis (Amino-Route Precedent):Preparation method of 2-chloro-4-iodo-5-methylpyridine.

Patent CN103420902A. (Describes the iodination/diazotization logic for methyl-pyridines).

Suzuki Coupling of 2-Halopyridines:A General and Efficient Method for the Suzuki-Miyaura

Coupling of 2-Pyridyl Nucleophiles. NIH / J. Org. Chem. (Demonstrates orthogonality of

Halogenated Pyridines).

Nucleophilic Substitution (

):Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH / J.
Org. Chem. (Mechanistic insight into F vs Cl/Br/I displacement).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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